N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide
Description
N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative synthesized via a condensation reaction between 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid and 2,6-dichloroaniline in chlorobenzene using phosphorus trichloride as a coupling agent. The compound was isolated in 77% yield as a light yellow solid . Its molecular formula, C₁₃H₁₂Cl₂N₂OS, corresponds to a molecular weight of ~343.2 g/mol. The structure features a pyrimidine core substituted with a methyl group at position 4, a methylthio group at position 2, and a 2,6-dichlorophenyl carboxamide moiety at position 4. This compound is notable for its role as a Wee-1 kinase inhibitor, a target in cancer therapy due to its regulation of cell cycle checkpoints .
Properties
Molecular Formula |
C13H11Cl2N3OS |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-methyl-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-7-8(6-16-13(17-7)20-2)12(19)18-11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,18,19) |
InChI Key |
DVDKCPFOKYTJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=C(C=CC=C2Cl)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide typically involves the reaction of 2,6-dichloroaniline with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial process may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide as an antiviral agent. It has been evaluated for its activity against various viruses, particularly Hepatitis C virus (HCV). The compound's structure allows it to inhibit viral replication effectively.
Case Study : A study demonstrated that derivatives of pyrimidine compounds exhibit strong anti-HCV activity with EC50 values in the nanomolar range, suggesting that modifications to the pyrimidine structure can enhance antiviral potency .
| Compound | EC50 (nM) | Virus Type |
|---|---|---|
| Compound A | 3.0 | HCV |
| Compound B | 5.5 | HCV |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics.
Case Study : Research indicates that various pyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported a series of compounds with minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound X | 5 | Staphylococcus aureus |
| Compound Y | 8 | Escherichia coli |
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its mechanism involves inhibiting specific enzymes involved in plant growth, making it effective against various weed species.
Case Study : A field trial demonstrated that formulations containing this compound significantly reduced weed biomass by over 70% compared to untreated controls, indicating its effectiveness as a herbicide .
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Compound Formulation | 72 |
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide and related derivatives:
Key Observations:
Structural Variations: The target compound’s pyrimidine-5-carboxamide core contrasts with the pyrido[2,3-d]pyrimidinone scaffold in , which introduces fused aromatic rings likely altering binding interactions with kinase targets . Substitution patterns on the phenyl ring (e.g., 2,6-dichloro vs. 2,6-dimethyl in ) modulate electronic and steric effects, impacting target selectivity .
Synthetic Efficiency: The target compound’s 77% yield surpasses the 64% yield of the pyrido-pyrimidinone derivative (), reflecting optimized reaction conditions for carboxamide formation .
Functional Implications :
- The 2,6-dichlorophenyl group is a recurring motif in kinase inhibitors (e.g., Wee-1), suggesting its role in hydrophobic interactions with enzyme active sites .
- The methylthio substituent may act as a hydrogen-bond acceptor, a feature absent in the dimethylphenyl analog (), which is instead associated with anti-inflammatory activity .
Research Findings and Hypotheses
- Kinase Inhibition: The target compound’s design aligns with known kinase inhibitors, where pyrimidine cores and halogenated aryl groups are critical for ATP-binding pocket interactions. The methylthio group may confer selectivity over other derivatives lacking sulfur-based substituents .
- Solubility vs. Permeability : The methylthio group’s lipophilicity could reduce aqueous solubility compared to polar analogs (e.g., methoxy derivatives) but improve cellular uptake, a trade-off common in drug design .
- Synthetic Scalability : The high yield (77%) and straightforward synthesis of the target compound suggest advantages for industrial-scale production compared to more complex fused-ring systems .
Biological Activity
N-(2,6-Dichlorophenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine class, characterized by the following molecular structure:
- Molecular Formula : C12H11Cl2N3OS
- Molecular Weight : 304.21 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is a common target for anticancer drugs .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against various pathogens. Studies have indicated that it effectively inhibits the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting potent activity .
Antimicrobial Activity
A comprehensive evaluation of the antimicrobial activity of this compound revealed significant effects against several bacterial strains. The following table summarizes the MIC values against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
These results indicate that the compound possesses considerable potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assessments using MTT assays on human cell lines revealed that the compound has selective toxicity towards cancer cells while sparing normal cells. The following table displays the IC50 values for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HaCat (keratinocytes) | >100 |
| Balb/c 3T3 (fibroblasts) | 25 |
| MCF-7 (breast cancer) | 15 |
The selective cytotoxicity towards cancer cells suggests its potential application in cancer therapy.
Case Studies and Research Findings
- Study on Anticancer Potential : A recent study investigated the anticancer properties of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active site of DHFR, forming critical hydrogen bonds that enhance its inhibitory effect. This binding affinity was comparable to established DHFR inhibitors like methotrexate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
